molecular formula C10H12O4 B13172526 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol

1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol

Cat. No.: B13172526
M. Wt: 196.20 g/mol
InChI Key: CBBLZOVHUORRKP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol is an organic compound with a molecular structure that includes a benzodioxin ring fused with an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol typically involves the reaction of 1,4-benzodioxane derivatives with ethylene glycol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzodioxin ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of enzymes, preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylamine

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethane-1,2-diol is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diol

InChI

InChI=1S/C10H12O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,11-12H,3-4,6H2

InChI Key

CBBLZOVHUORRKP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CO)O

Origin of Product

United States

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